molecular formula C16H26O3 B12691955 2,5-Furandione, dihydro-3-(1-pentyl-2-heptenyl)- CAS No. 82248-69-9

2,5-Furandione, dihydro-3-(1-pentyl-2-heptenyl)-

Cat. No.: B12691955
CAS No.: 82248-69-9
M. Wt: 266.38 g/mol
InChI Key: BNJFXDUGMUFRSZ-CACDNMLQSA-N
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Description

2,5-Furandione, dihydro-3-(1-pentyl-2-heptenyl)- is an organic compound with the molecular formula C16H26O3 It is characterized by a five-membered ring structure containing two oxygen atoms, making it a member of the furanone family

Preparation Methods

The synthesis of 2,5-Furandione, dihydro-3-(1-pentyl-2-heptenyl)- can be achieved through several synthetic routes. One common method involves the reaction of appropriate alkenes with maleic anhydride under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

2,5-Furandione, dihydro-3-(1-pentyl-2-heptenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the furanone ring.

    Addition: Addition reactions with electrophiles can occur at the double bonds present in the compound.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions include various derivatives of the original compound, such as alcohols, acids, and substituted furanones.

Scientific Research Applications

2,5-Furandione, dihydro-3-(1-pentyl-2-heptenyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of polymers, resins, and other industrial materials due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2,5-Furandione, dihydro-3-(1-pentyl-2-heptenyl)- involves its interaction with specific molecular targets and pathways. The compound’s reactive functional groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

2,5-Furandione, dihydro-3-(1-pentyl-2-heptenyl)- can be compared with other similar compounds, such as:

The uniqueness of 2,5-Furandione, dihydro-3-(1-pentyl-2-heptenyl)- lies in its specific structural features and the resulting chemical reactivity and biological activity, which distinguish it from other furanone derivatives.

Properties

CAS No.

82248-69-9

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

IUPAC Name

(3S)-3-[(E,6R)-dodec-7-en-6-yl]oxolane-2,5-dione

InChI

InChI=1S/C16H26O3/c1-3-5-7-9-11-13(10-8-6-4-2)14-12-15(17)19-16(14)18/h9,11,13-14H,3-8,10,12H2,1-2H3/b11-9+/t13-,14+/m1/s1

InChI Key

BNJFXDUGMUFRSZ-CACDNMLQSA-N

Isomeric SMILES

CCCCC[C@H](/C=C/CCCC)[C@@H]1CC(=O)OC1=O

Canonical SMILES

CCCCCC(C=CCCCC)C1CC(=O)OC1=O

Origin of Product

United States

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